molecular formula C23H26N4O2S2 B2889074 N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 955259-56-0

N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2889074
CAS No.: 955259-56-0
M. Wt: 454.61
InChI Key: QOPZYIYEAJEEFX-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide features a pyridazine core linked to a 4-methyl-1,3-thiazole moiety substituted with a 2-methoxyphenyl group. A sulfanyl bridge connects this heterocyclic system to an acetamide scaffold, where the N-atom is substituted with a cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-15-22(31-23(24-15)17-10-6-7-11-19(17)29-2)18-12-13-21(27-26-18)30-14-20(28)25-16-8-4-3-5-9-16/h6-7,10-13,16H,3-5,8-9,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPZYIYEAJEEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated ketone under acidic conditions to form the thiazole ring.

    Introduction of the Pyridazine Ring: The thiazole intermediate is then reacted with a suitable hydrazine derivative to introduce the pyridazine ring.

    Coupling with the Cyclohexyl Group: The final step involves the coupling of the pyridazine-thiazole intermediate with a cyclohexyl acetamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazole and pyridazine derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its thiazole and pyridazine rings. These interactions can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Acetamide Substituents

The closest analogs of the target compound are G954-0557 and G954-0577 , which share the pyridazine-thiazole core but differ in the acetamide N-substituents (Table 1).

Table 1: Comparison of Key Physicochemical Properties

Compound Name N-Substituent Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
N-cyclohexyl-...acetamide (Target) Cyclohexyl Not reported Not reported Not reported Not reported
G954-0557: N-[(4-methylphenyl)methyl]-...acetamide 4-Methylbenzyl C₂₅H₂₄N₄O₂S₂ 476.62 4.79 63.2
G954-0577: N-[(4-chlorophenyl)methyl]-...acetamide 4-Chlorobenzyl C₂₄H₂₁ClN₄O₂S₂ 497.04 ~5.1* ~63.2*

*Estimated based on substituent contributions.

  • Substituent Effects: Lipophilicity: The 4-chlorobenzyl group in G954-0577 increases logP compared to G954-0557 (4.79 vs.

Heterocyclic Variants with Sulfanyl-Acetamide Linkages

Thiazolidinone Derivatives ()

Compound 3e (N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide) shares the cyclohexyl-acetamide motif but replaces the pyridazine-thiazole system with a tautomeric thiazolidinone ring. This structural difference reduces aromaticity and introduces tautomerism, which may affect stability and intermolecular interactions .

Triazole-Based Acetamides ()
  • VUAA-1 and OLC-12 (): These Orco agonists feature triazole cores instead of pyridazine-thiazole systems. Their sulfanyl-acetamide linkage and aromatic substituents highlight the importance of heterocycle choice in modulating biological activity .
  • Hydroxyacetamide-Triazole Derivatives (): Substitution with hydroxyacetamide and triazole moieties increases hydrogen-bonding capacity (polar surface area >80 Ų), contrasting with the target compound’s lower polarity (63.2 Ų in G954-0557) .

Substituent Positional Isomerism ()

A positional isomer of the target compound, N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide, substitutes the 2-methoxyphenyl group with a 3-methoxy variant. This minor positional change could alter π-stacking interactions or steric hindrance in biological targets, though experimental data are unavailable .

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